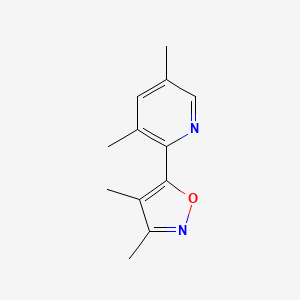![molecular formula C20H14N2O B14579378 Phenyl-(2-phenylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 61122-85-8](/img/structure/B14579378.png)
Phenyl-(2-phenylimidazo[1,2-a]pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl-(2-phenylimidazo[1,2-a]pyridin-3-yl)methanone is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is known for its diverse biological activities and is often explored in medicinal chemistry for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl-(2-phenylimidazo[1,2-a]pyridin-3-yl)methanone typically involves the condensation of 2-aminopyridines with arylglyoxals. This reaction is often catalyzed by copper(I) iodide under aerobic oxidative conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the multicomponent condensation approach is favored due to its efficiency and ability to produce high yields in a single synthetic stage .
Chemical Reactions Analysis
Types of Reactions
Phenyl-(2-phenylimidazo[1,2-a]pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: Gold-catalyzed oxidation of terminal alkynes to glyoxals, followed by nucleophilic addition and oxygenation.
Substitution: Coupling reactions with phenylacetophenones or phenylacetones in the presence of CBrCl3.
Common Reagents and Conditions
Oxidation: Gold catalysts, terminal alkynes, and air atmosphere.
Substitution: Copper(I) iodide, phenylacetophenones, and CBrCl3.
Major Products
Oxidation: (2-phenylimidazo[1,2-a]pyridin-3-yl)alkane-1,2-diones.
Substitution: Disubstituted 3-phenylimidazo[1,2-a]pyridine.
Scientific Research Applications
Phenyl-(2-phenylimidazo[1,2-a]pyridin-3-yl)methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Phenyl-(2-phenylimidazo[1,2-a]pyridin-3-yl)methanone involves its interaction with various molecular targets and pathways. It is known to block γ-aminobutyric acid receptors, similar to classical benzodiazepine tranquilizers . This interaction leads to its hypnotic and sedative effects, making it a potential candidate for treating insomnia and other brain function disorders .
Comparison with Similar Compounds
Phenyl-(2-phenylimidazo[1,2-a]pyridin-3-yl)methanone is unique due to its imidazo[1,2-a]pyridine core, which imparts a broad spectrum of biological activities. Similar compounds include:
Zolpidem: Used to treat short-term insomnia.
Alpidem: Explored for its anti-anxiety properties.
Minodronic Acid: Used in the treatment of osteoporosis.
These compounds share the imidazo[1,2-a]pyridine core but differ in their specific functional groups and therapeutic applications.
Properties
CAS No. |
61122-85-8 |
|---|---|
Molecular Formula |
C20H14N2O |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
phenyl-(2-phenylimidazo[1,2-a]pyridin-3-yl)methanone |
InChI |
InChI=1S/C20H14N2O/c23-20(16-11-5-2-6-12-16)19-18(15-9-3-1-4-10-15)21-17-13-7-8-14-22(17)19/h1-14H |
InChI Key |
KSJPOMOARKBATQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


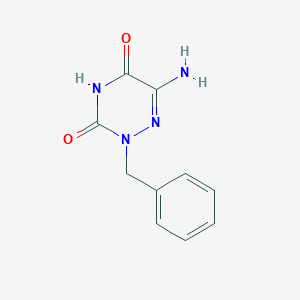
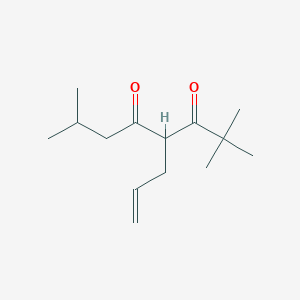
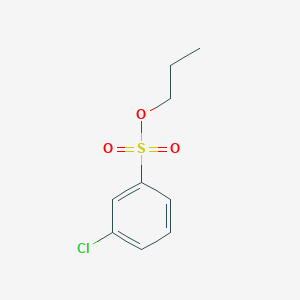
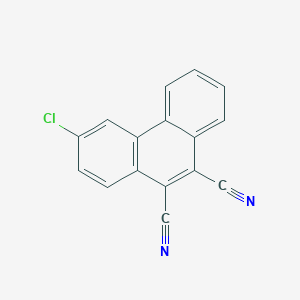
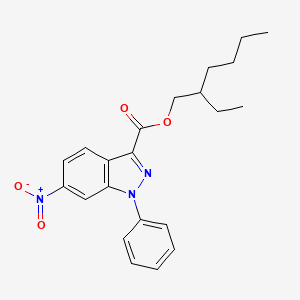
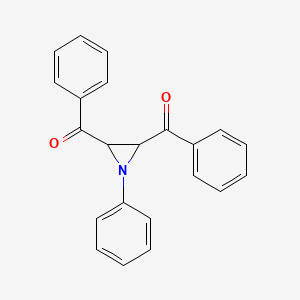
![6-Chloro-1-[(4-methoxyphenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14579330.png)
![2-(5-Nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B14579336.png)
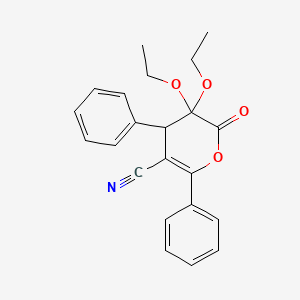
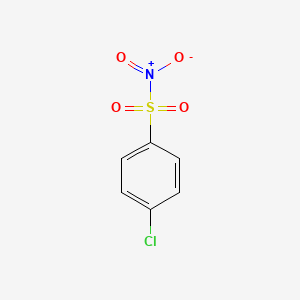
![6-Methyl-3,4-dihydro-2H-pyrimido[2,1-a]phthalazin-7(6H)-one](/img/structure/B14579356.png)
![Phosphorane, [(1-bromo-2-naphthalenyl)methylene]triphenyl-](/img/structure/B14579369.png)
